CK2-IN-7

CK2 inhibitor selectivity kinase profiling off-target activity

5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid, also known as SGC-CK2-2, is a heterocyclic small molecule belonging to the pyrimido[4,5-c]quinoline chemotype. It functions as a highly potent and selective ATP-competitive inhibitor of casein kinase 2 (CK2/CSNK2A), a constitutively active serine/threonine kinase implicated in cancer, viral replication, and neurodegenerative disorders.

Molecular Formula C19H14N4O2
Molecular Weight 330.3 g/mol
Cat. No. B10856055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-7
Molecular FormulaC19H14N4O2
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42
InChIInChI=1S/C19H14N4O2/c24-19(25)13-6-7-14-15-10-20-11-22-17(15)18(23-16(14)8-13)21-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,21,23)(H,24,25)
InChIKeyHEVVNKYNJCSHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid (SGC-CK2-2): A Pyrimidoquinoline-Based CK2 Inhibitor


5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid, also known as SGC-CK2-2, is a heterocyclic small molecule belonging to the pyrimido[4,5-c]quinoline chemotype . It functions as a highly potent and selective ATP-competitive inhibitor of casein kinase 2 (CK2/CSNK2A), a constitutively active serine/threonine kinase implicated in cancer, viral replication, and neurodegenerative disorders [1]. The compound is commercially available as a research-grade chemical probe, characterized by a benzylamino substituent at the 5-position and a carboxylic acid moiety at the 8-position of the fused tricyclic core .

Why SGC-CK2-2 Cannot Be Replaced by Generic CK2 Inhibitors or Close Pyrimidoquinoline Analogs


CK2 inhibitors within the pyrimidoquinoline class exhibit extreme variability in kinase selectivity, aqueous solubility, and cellular target engagement, rendering simple substitution scientifically invalid. For instance, the clinical-stage inhibitor silmitasertib (CX-4945) shares the pyrimidoquinoline core but displays broader off-target kinase inhibition (28/403 kinases at 1 µM) compared to SGC-CK2-2 (3/403 kinases at 1 µM) [1]. Conversely, the more potent analog SGC-CK2-1 suffers from critically low aqueous solubility (4 µM vs. 210 µM for SGC-CK2-2), severely limiting its utility in cellular and biochemical assays [1]. Even minor structural modifications, such as α-methyl substitution on the benzyl group, can reduce CSNK2A potency by 10-fold [1]. Therefore, experimental outcomes are intrinsically linked to the specific substitution pattern and cannot be generalized across the class.

Quantitative Differentiation of SGC-CK2-2: Head-to-Head Evidence Against Key Comparators


Kinome-Wide Selectivity: SGC-CK2-2 vs. Silmitasertib (CX-4945)

SGC-CK2-2 demonstrates superior kinome-wide selectivity compared to the widely used clinical candidate silmitasertib (CX-4945). In the DiscoverX KINOMEscan panel, SGC-CK2-2 inhibits only 3 out of 403 wild-type kinases (S10(1 µM) = 0.007), with the closest off-target, HIPK2, showing a 200-fold selectivity window (IC50 = 600 nM) [1]. In contrast, silmitasertib inhibits 28 out of 403 kinases at the same concentration [2], and additional profiling against 238 kinases revealed 7 off-targets with >90% inhibition at just 50 nM, including DAPK3, FLT3, TBK1, CLK3, HIPK3, PIM1, and CDK1 [3].

CK2 inhibitor selectivity kinase profiling off-target activity

Aqueous Solubility: SGC-CK2-2 Balances Potency with Practical Assay Compatibility

SGC-CK2-2 offers a critical advantage in aqueous solubility over more potent but poorly soluble pyrimidoquinoline analogs, enabling reliable use in cellular assays. SGC-CK2-2 exhibits a kinetic solubility of 210 µM [1]. This is 52.5-fold higher than the highly potent analog SGC-CK2-1, which has a solubility of only 4 µM, and 3.9-fold higher than Analog-11 (54 µM), a naphthylamine derivative with superior cellular potency [1]. While silmitasertib (CX-4945) has comparable solubility (280 µM), it lacks the selectivity of SGC-CK2-2 [1].

aqueous solubility kinetic solubility assay development

Cellular CK2 Inhibition: Potency and Cytotoxicity Profile of SGC-CK2-2 vs. CX-4945

SGC-CK2-2 exhibits weaker cellular potency and cytotoxicity compared to silmitasertib (CX-4945), a feature that can be strategically leveraged for studying partial CK2 inhibition. In MDA-MB-231 breast cancer cells, SGC-CK2-2 inhibits AKT pS129 phosphorylation with an IC50 of ~5 µM (24h), whereas CX-4945 achieves an IC50 of 0.9 µM [1]. Correspondingly, in HeLa cells, SGC-CK2-2 does not induce a 50% reduction in cell viability even after 48h of treatment at concentrations up to 10 µM, while CX-4945 shows clear dose-dependent cytotoxicity [1].

cellular target engagement AKT S129 phosphorylation cancer cell viability

Antiviral Activity: SGC-CK2-2 Inhibits β-Coronavirus Replication

SGC-CK2-2 demonstrates moderate antiviral activity against β-coronaviruses, positioning it as a starting point for antiviral probe development. In a Mouse Hepatitis Virus (MHV) NLuc reporter assay using DBT cells, SGC-CK2-2 inhibited viral replication with an IC50 of 15 µM [1]. This activity is comparable to several optimized benzylamino analogs (e.g., 4g and 4aa with IC50 = 10 µM) but is achieved while maintaining the favorable selectivity and solubility profile unique to SGC-CK2-2 [1].

antiviral β-coronavirus MHV CK2-dependent viral replication

Enzymatic Potency and Cellular Target Engagement Disconnect

SGC-CK2-2 exhibits a notable disconnect between its high enzymatic potency and its moderate cellular target engagement, a characteristic that distinguishes it from both more cell-permeable and less selective CK2 inhibitors. In cell-free enzyme assays, SGC-CK2-2 inhibits CK2α with an IC50 of 3 nM . However, in the cellular NanoBRET target engagement assay, its potency drops to 920 nM for CK2α [1]. For comparison, SGC-CK2-1 shows NanoBRET IC50 values of 36 nM for CK2α , and silmitasertib (CX-4945) shows 180 nM [1].

CK2α IC50 NanoBRET cellular permeability target engagement

Optimal Application Scenarios for SGC-CK2-2 Based on Quantitative Differentiation


Target Validation Studies Requiring High Kinase Selectivity

SGC-CK2-2 is the preferred chemical probe for experiments where unambiguous attribution of a phenotype to CK2 inhibition is paramount. Its exceptional kinome-wide selectivity (3/403 kinases inhibited at 1 µM) minimizes off-target confounding effects compared to widely used but less selective inhibitors like silmitasertib (28/403 kinases) [1]. This makes it ideal for genetic or pharmacological target validation in oncology and cell signaling research.

Cellular Assays Requiring High Aqueous Solubility Without Cytotoxicity

With an aqueous solubility of 210 µM, SGC-CK2-2 is highly suitable for cell-based assays where compound precipitation would compromise data quality. Unlike the more potent but poorly soluble analog SGC-CK2-1 (4 µM), SGC-CK2-2 can be reliably delivered at higher concentrations [1]. Furthermore, its minimal cytotoxicity at concentrations that effectively modulate CK2 signaling (e.g., 5-10 µM) allows for long-term treatment studies without inducing apoptosis [2], a distinct advantage over the more cytotoxic CX-4945.

Antiviral Research on β-Coronavirus Replication Mechanisms

SGC-CK2-2 serves as a validated chemical probe for investigating CK2's role in β-coronavirus replication, demonstrating an MHV IC50 of 15 µM [1]. Its balanced profile of selectivity, solubility, and moderate potency makes it a useful starting point for studying host-directed antiviral mechanisms without the confounding cytotoxicity that limits the use of other CK2 inhibitors in viral infection models.

Comparative Studies of CK2 Inhibitor Pharmacology

The unique disconnect between SGC-CK2-2's high enzymatic potency (CK2α IC50 = 3 nM) and its moderate cellular target engagement (NanoBRET IC50 = 920 nM) provides a valuable tool for comparative pharmacology studies [1][2]. Researchers can use SGC-CK2-2 alongside more cell-permeable probes like SGC-CK2-1 to dissect the relationship between biochemical inhibition, cellular permeability, and phenotypic outcomes in CK2-dependent pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.